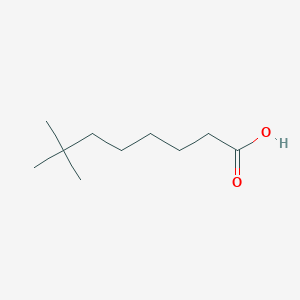

7,7-Dimethyloctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry and Material Science:

- Synthesis of Esters and Amides: Neodecanoic acid can be used as a building block for the synthesis of various esters and amides, which are important functional groups in organic chemistry and material science. These compounds find applications in the development of new drugs, polymers, lubricants, and other materials [PubChem, National Institutes of Health, ].

Environmental Science and Toxicology:

- Environmental Fate and Degradation Studies: Due to its presence in various industrial products and its potential release into the environment, neodecanoic acid is sometimes studied in the context of understanding its environmental fate and degradation. Research focuses on how long it persists in different environmental compartments (water, soil, air) and how it breaks down over time [ECHA, Neodecanoic acid - Registration Dossier, ].

Food Science and Nutrition:

- Dietary Analysis and Fatty Acid Profiling: Neodecanoic acid is a minor component of some plant-based oils and dairy products. It can be detected and quantified in food samples using various analytical techniques, contributing to dietary analysis and understanding the fatty acid profile of different foods [EWG Skin Deep®, What is ZINC NEODECANOATE, ].

Other Potential Applications:

- Biomedical Research: While still in its early stages, some studies are exploring the potential of neodecanoic acid and its derivatives in areas like antimicrobial activity and drug delivery [limited research available, further investigation needed].

7,7-Dimethyloctanoic acid, with the chemical formula C₁₀H₂₀O₂, is a branched-chain carboxylic acid characterized by its unique structure featuring two methyl groups attached to the seventh carbon of an octanoic acid backbone. This compound belongs to a class of medium-chain fatty acids and is notable for its potential applications in various industrial and biochemical contexts. Its molecular weight is approximately 172.26 g/mol, and it is typically encountered as a colorless liquid or solid.

Neodecanoic acid can be irritating to the skin and eyes []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated area and consult safety data sheets (SDS) before handling this compound [].

Current Research

Scientific research on neodecanoic acid is ongoing, with potential applications in various fields:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield shorter-chain hydrocarbons.

- Reduction: Can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

These reactions are fundamental in organic synthesis and can lead to the formation of various derivatives useful in different applications.

Research into the biological activity of 7,7-dimethyloctanoic acid is limited but indicates potential metabolic pathways similar to those of other medium-chain fatty acids. It may undergo oxidation in biological systems, leading to the production of metabolites that could influence lipid metabolism. Studies have shown that related compounds can affect energy metabolism and may have implications in metabolic disorders .

Several synthesis methods have been reported for 7,7-dimethyloctanoic acid:

- Malonic Acid Synthesis: Involves the reaction of malonic acid derivatives with appropriate alkyl halides.

- Knoevenagel Condensation: A condensation reaction that forms carbon-carbon bonds, suitable for constructing branched-chain fatty acids.

- Direct Alkylation: Utilizing alkylating agents to introduce methyl groups into octanoic acid or its derivatives.

These methods allow for the controlled synthesis of 7,7-dimethyloctanoic acid with varying degrees of purity and yield.

7,7-Dimethyloctanoic acid has several potential applications:

- Chemical Intermediates: Used in the synthesis of esters and other derivatives for flavoring and fragrance industries.

- Biochemical Research: Investigated for its role in metabolic studies related to fatty acids.

- Surfactants: Potential use in formulations requiring emulsifying agents due to its amphiphilic nature.

Its unique structure makes it a candidate for specialized applications in both research and industry.

Interaction studies involving 7,7-dimethyloctanoic acid focus on its metabolic pathways and interactions with enzymes involved in lipid metabolism. While specific studies on this compound are sparse, related compounds have demonstrated interactions with metabolic enzymes such as acyl-CoA synthetases and dehydrogenases, influencing energy production and fat storage .

Several compounds share structural similarities with 7,7-dimethyloctanoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2-Dimethyloctanoic Acid | Two methyl groups at positions 2 | Commonly used as a lubricant additive |

| 3,3-Dimethyloctanoic Acid | Methyl groups at position 3 | Known for its high boiling point |

| Neodecanoic Acid | Mixture of branched acids | Widely used in industrial applications |

Uniqueness of 7,7-Dimethyloctanoic Acid

What sets 7,7-dimethyloctanoic acid apart from these similar compounds is its specific branching pattern at the seventh carbon atom. This unique configuration may influence its physical properties such as solubility and volatility compared to other dimethylated octanoic acids.

7,7-Dimethyloctanoic acid is a branched saturated carboxylic acid with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 grams per mole [1]. The compound is systematically named as 7,7-dimethyloctanoic acid according to International Union of Pure and Applied Chemistry nomenclature conventions [1]. The structure can be represented by the Simplified Molecular Input Line Entry System notation as CC(C)(C)CCCCCC(=O)O, which clearly depicts the linear carbon chain with terminal methyl branching [1].

The International Chemical Identifier for this compound is InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12), providing a unique computational representation of its molecular structure [1]. The corresponding International Chemical Identifier Key is YPIFGDQKSSMYHQ-UHFFFAOYSA-N, which serves as a standardized hash representation for database searches and chemical informatics applications [1] [3].

Table 1: Basic Chemical Properties of 7,7-Dimethyloctanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight (g/mol) | 172.26 |

| CAS Number | 26896-20-8 (mixture), 130776-67-9 (specific isomer) |

| IUPAC Name | 7,7-Dimethyloctanoic acid |

| SMILES | CC(C)(C)CCCCCC(=O)O |

| InChI | InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) |

| InChIKey | YPIFGDQKSSMYHQ-UHFFFAOYSA-N |

Structural Characteristics and Branching Pattern

The molecular architecture of 7,7-dimethyloctanoic acid features a distinctive branching pattern characterized by two methyl groups attached to the seventh carbon atom of the octanoic acid backbone [1] [31]. This quaternary carbon center creates a unique three-dimensional structure that significantly influences the compound's physicochemical properties [31]. The branching occurs at the terminal end of the carbon chain, specifically at the carbon adjacent to the terminal methyl group, resulting in a geminal dimethyl substitution pattern [1].

The compound belongs to the broader category of neodecanoic acids, which are characterized by their trialkyl acetic acid structure with three alkyl groups positioned at the second carbon atom [31]. However, 7,7-dimethyloctanoic acid represents a specific structural variant within this family, distinguished by its unique branching at the seventh position rather than the more common alpha-branching patterns [31]. The linear portion of the molecule consists of six consecutive methylene groups, providing a hydrophobic alkyl chain that contributes to the compound's low water solubility and high lipophilicity [1].

The carboxylic acid functional group at the terminal position exhibits typical characteristics of saturated fatty acids, including the capacity for hydrogen bonding through both the carbonyl oxygen and hydroxyl group [1]. The spatial arrangement of the molecule, with its terminal branching, creates steric hindrance that affects intermolecular interactions and packing efficiency in the solid state [1].

Physical Properties

Density, Viscosity, and Appearance

7,7-Dimethyloctanoic acid presents as a clear, colorless liquid at room temperature with characteristic physical properties that reflect its molecular structure [31] [32] [33]. The compound exhibits a density ranging from 0.909 to 0.913 grams per cubic centimeter at 20 degrees Celsius, indicating a slightly lower density than water [7] [33] [35]. This density value is consistent with the presence of the branched alkyl chain and the reduced packing efficiency resulting from the geminal dimethyl substitution [7].

The viscosity of 7,7-dimethyloctanoic acid is measured at 40 square millimeters per second at 20 degrees Celsius [32] [35]. This relatively low viscosity contributes to the compound's fluid handling characteristics and processing behavior in industrial applications [32]. The appearance is described consistently across multiple sources as a clear, colorless liquid with a mild or characteristic odor [32] [33] [34] [35] [36] [37].

Table 2: Physical Properties of 7,7-Dimethyloctanoic Acid

| Property | Value | Temperature/Conditions |

|---|---|---|

| Physical State | Liquid | Room temperature |

| Appearance | Clear liquid | Room temperature |

| Color | Colorless | Room temperature |

| Odor | Mild/characteristic | Room temperature |

| Density (g/cm³) | 0.909-0.913 | 20°C |

| Viscosity (mm²/s) | 40 at 20°C | 20°C |

| Refractive Index | 1.4192 (estimated) | Room temperature |

Boiling Point and Flash Point

The boiling point of 7,7-dimethyloctanoic acid occurs within the range of 243 to 253 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [31] [32]. This elevated boiling point reflects the presence of hydrogen bonding between carboxylic acid groups and the molecular weight of the compound [31]. The relatively high boiling point compared to linear alkanes of similar molecular weight demonstrates the influence of the carboxylic acid functional group on intermolecular forces [31].

The flash point, representing the lowest temperature at which the compound can form an ignitable mixture with air, is measured at 122 degrees Celsius using the closed cup method [14] [32] [34] [35] [37]. This flash point value indicates that 7,7-dimethyloctanoic acid has relatively low volatility at ambient temperatures, contributing to its stability during storage and handling [14] [34]. The auto-ignition temperature exceeds 300 degrees Celsius, providing a substantial safety margin for industrial processing applications [35] [37].

Solubility Parameters

The solubility characteristics of 7,7-dimethyloctanoic acid reflect its amphiphilic molecular structure, containing both hydrophobic alkyl components and a hydrophilic carboxylic acid group [32]. Water solubility is limited to 79.7 milligrams per liter at 20 degrees Celsius, demonstrating the predominant influence of the branched alkyl chain on the compound's hydrophobic character [32]. This low water solubility is typical for medium-chain fatty acids with significant branching [32].

The octanol-water partition coefficient, expressed as log P, ranges from 3.7 to 3.83, indicating strong preference for the organic phase over the aqueous phase [1] [32] [35]. This high partition coefficient value reflects the compound's lipophilic nature and suggests good solubility in non-polar organic solvents [1] [32]. The compound demonstrates slight solubility in chloroform and methanol, while showing good compatibility with other organic solvents typically used in chemical processing [32] [35].

Vapor Pressure Characteristics

The vapor pressure characteristics of 7,7-dimethyloctanoic acid indicate relatively low volatility under standard conditions [32] [35] [37]. At 50 degrees Celsius, the vapor pressure measures 0.007 millimeters of mercury or 0.0012 hectopascals [35]. This low vapor pressure value reflects the influence of hydrogen bonding between carboxylic acid molecules and the molecular weight of the compound .

The temperature dependence of vapor pressure follows expected patterns for carboxylic acids, with vapor pressure increasing to 0.3 kilopascals or 2.25 millimeters of mercury at 100 degrees Celsius [37]. The relative vapor density compared to air exceeds unity, indicating that vapors of 7,7-dimethyloctanoic acid are heavier than air and may accumulate in low-lying areas [35] [37]. At 24.85 degrees Celsius, the vapor pressure remains at 2 pascals, confirming the compound's low volatility near ambient temperatures [32].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 7,7-dimethyloctanoic acid, though specific spectral data for this compound is limited in the available literature. The molecular structure suggests characteristic resonances that would be expected for branched carboxylic acids. The geminal dimethyl groups at the seventh position would appear as a singlet in proton nuclear magnetic resonance spectroscopy due to the chemical equivalence of the two methyl groups attached to the quaternary carbon [1].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the quaternary carbon bearing the two methyl groups, the carboxylic acid carbon, and the various methylene carbons in the chain [1]. The chemical shifts would be influenced by the branching pattern and the electron-withdrawing effect of the carboxylic acid group [1]. The compound's hydrogen bond donor count of one and hydrogen bond acceptor count of two, as determined by computational methods, provide insight into the potential for intermolecular interactions that could affect nuclear magnetic resonance chemical shifts [1].

Infrared Spectroscopic Features

Infrared spectroscopy of 7,7-dimethyloctanoic acid would exhibit characteristic absorption bands typical of carboxylic acids and branched alkyl chains. The carboxylic acid functional group would produce a broad absorption band in the region of 2500 to 3300 wavenumbers corresponding to the hydroxyl stretch, overlapping with the carbon-hydrogen stretching vibrations of the alkyl chain [18]. The carbonyl stretch would appear as a strong absorption around 1700 wavenumbers, characteristic of carboxylic acid carbonyls [18].

The alkyl portion of the molecule would contribute carbon-hydrogen stretching vibrations in the region around 2900 wavenumbers, with the branched nature of the chain potentially producing multiple overlapping bands [18]. Bending vibrations of methylene groups would appear around 1470 wavenumbers, while methyl bending vibrations would occur near 1400 wavenumbers [18]. The fingerprint region below 1250 wavenumbers would contain characteristic absorption patterns specific to the molecular structure, providing identification capabilities for analytical applications [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 7,7-dimethyloctanoic acid reveals characteristic fragmentation patterns that reflect the molecular structure and branching positions. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound [1] [3]. The exact mass of 172.146329876 daltons, as computed by database methods, provides high-resolution mass spectral identification capabilities [1].

Fragmentation patterns would likely include loss of the carboxylic acid group, producing fragments at lower mass-to-charge ratios [16]. The branching at the seventh position would influence fragmentation pathways, potentially leading to characteristic neutral losses and rearrangement products [16]. Related analytical studies of similar dimethyloctanoic acid derivatives have demonstrated the utility of tandem mass spectrometry for structural elucidation and quantitative analysis, suggesting similar approaches would be applicable to 7,7-dimethyloctanoic acid [16].

Table 3: Computed Properties and Spectroscopic Data

| Technique | Value | Reference/Method |

|---|---|---|

| XLogP3 | 3.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 6 | Computed by Cactvs |

| Exact Mass (Da) | 172.146329876 | Computed by PubChem 2.2 |

| Monoisotopic Mass (Da) | 172.146330 | ChemSpider |

Thermodynamic Properties

The thermodynamic properties of 7,7-dimethyloctanoic acid reflect the influence of its branched molecular structure and carboxylic acid functionality on energy relationships and phase behavior. Computational methods using group contribution approaches provide estimates for key thermodynamic parameters, though experimental data for this specific compound remains limited in the literature [13] [20] [25].

Standard enthalpy of formation values for similar branched carboxylic acids suggest that 7,7-dimethyloctanoic acid would exhibit negative formation enthalpies characteristic of stable organic compounds [22] [25]. The heat capacity at constant pressure would vary with temperature, following typical patterns for organic liquids with values increasing gradually with temperature [20] [24]. The presence of the carboxylic acid group contributes to higher heat capacity values compared to corresponding hydrocarbons due to additional vibrational modes [20].

Enthalpy of vaporization and fusion values reflect the intermolecular forces present in the compound, particularly hydrogen bonding between carboxylic acid groups [25]. The branched structure reduces the efficiency of molecular packing compared to linear analogs, potentially affecting phase transition energies [25]. Critical temperature and pressure values, while not experimentally determined for this specific compound, would be influenced by the molecular weight and intermolecular interactions [13].

Gibbs free energy of formation and entropy values contribute to understanding the thermodynamic stability and spontaneity of reactions involving 7,7-dimethyloctanoic acid [22] [25]. The rotatable bond count of six, as determined by computational analysis, influences conformational entropy and affects thermodynamic properties in both liquid and gas phases [1].

Structural Isomers and Isomerization

7,7-Dimethyloctanoic acid exists as part of a larger family of isomeric compounds collectively known as neodecanoic acids, which share the molecular formula C₁₀H₂₀O₂ but differ in their branching patterns and structural arrangements [27] [31]. The commercial designation "neodecanoic acid" typically refers to a mixture of isomers rather than a single pure compound, with various branching patterns contributing to the overall composition [27] [31].

Within the neodecanoic acid family, several structural isomers exhibit different branching patterns while maintaining the same molecular formula [31]. These include 2,2,3,5-tetramethylhexanoic acid, 2,4-dimethyl-2-isopropylpentanoic acid, 2,5-dimethyl-2-ethylhexanoic acid, 2,2-dimethyloctanoic acid, and 2,2-diethylhexanoic acid [31]. Each isomer possesses unique physical and chemical properties despite sharing the same elemental composition [31].

The 7,7-dimethyloctanoic acid isomer is distinguished by its specific branching pattern at the seventh carbon position, which creates different steric and electronic effects compared to other positional isomers [28] [31]. The 2,2-dimethyloctanoic acid isomer, for example, features branching at the alpha position relative to the carboxylic acid group, resulting in different chemical reactivity and physical properties [28].

Commercial neodecanoic acid preparations typically contain mixtures of these isomers, with the specific composition depending on the synthesis method and source [27] [30]. The CAS number 26896-20-8 refers to the mixture of isomers, while individual isomers may have distinct CAS numbers, such as 130776-67-9 for the specific 7,7-dimethyloctanoic acid structure [1] [27].

Table 4: Alternative Names and Regulatory Identifiers

| Type | Identifiers |

|---|---|

| Common Name | Neodecanoic acid, Neo-decanoic acid |

| Trade Names | Versatic 10, Versatic Acid 10, Topper 5E |

| Systematic Names | Octanoic acid, 7,7-dimethyl-; 2,2-Dimethylcaprylic acid |

| Other CAS Numbers | 68412-21-5, 52627-73-3 |

| Regulatory IDs | UNII: 3HN3T2UTE6, EC: 610-878-2 |

Physical Description

Liquid

Liquid; OtherSolid

COLOURLESS LIQUID.

XLogP3

Boiling Point

243-253 °C

Flash Point

94 °C c.c.

Vapor Density

Density

Relative density (water = 1): 0.91

LogP

Melting Point

-39 °C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 478 of 1111 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 633 of 1111 companies with hazard statement code(s):;

H302 (14.69%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (69.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (19.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (82.46%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

106726-11-8

26896-20-8

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Transportation equipment manufacturing

Neodecanoic acid: ACTIVE

Synthetic rubber manufacturing

Neodecanoic acid, rare earth salts: ACTIVE